Urea, 1-(2-chloroethyl)-3-(m-dithian-5-yl)-1-nitroso-, S,S,S',S'-tetraoxide
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Overview
Description
1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloroethyl group, a nitroso group, and a dithianyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea typically involves multiple steps, starting with the preparation of the dithianyl urea core. This core is then functionalized with a chloroethyl group and a nitroso group through a series of chemical reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of the chloroethyl group with various nucleophiles.
Scientific Research Applications
1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and DNA. The nitroso group can participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses.
Comparison with Similar Compounds
1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea can be compared with other similar compounds, such as:
1-(2-chloroethyl)-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
1-(2-chloroethyl)-3-(2-methyl-1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea: Contains a methyl group instead of a hydrogen atom, leading to variations in steric and electronic properties.
Properties
CAS No. |
33022-05-8 |
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Molecular Formula |
C7H12ClN3O6S2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea |
InChI |
InChI=1S/C7H12ClN3O6S2/c8-1-2-11(10-13)7(12)9-6-3-18(14,15)5-19(16,17)4-6/h6H,1-5H2,(H,9,12) |
InChI Key |
FHYICTHJPUZKCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS(=O)(=O)CS1(=O)=O)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
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